1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-
Description
Structural Classification Within Benzimidazole Derivatives
The compound belongs to the bis-heterocyclic subclass of benzimidazole derivatives, featuring dual aromatic systems through the benzimidazole core and pendant imidazole ring. Key structural features include:
Comparative analysis with canonical benzimidazole drugs reveals distinct substitution patterns:
- Position 2 : Unlike antiparasitic agents (e.g., albendazole) bearing alkylthio groups, this compound features an aryl-imidazole substituent, potentially expanding its target repertoire beyond tubulin interactions.
- Position 5 : The nitrile group contrasts with proton-pump inhibitors' sulfinyl moieties (e.g., omeprazole), suggesting divergent biochemical targets related to kinase inhibition or epigenetic modulation.
Crystallographic studies of analogous structures demonstrate that the imidazole-phenyl group induces a 15-20° dihedral angle relative to the benzimidazole plane, creating a three-dimensional topology that enhances selectivity in receptor binding.
Historical Context of Benzimidazole-Based Compound Development
Benzimidazole chemistry emerged as a pharmaceutical frontier in the mid-20th century, with key milestones:
- 1950s : Initial synthesis of simple benzimidazoles for dye chemistry applications.
- 1960s : Discovery of anthelmintic properties in thiabendazole, spurring development of veterinary and human antiparasitics.
- 1980s : Rational design of proton-pump inhibitors (e.g., omeprazole) through sulfoxide functionalization.
- 2000s-Present : Expansion into kinase inhibitors (e.g., abemaciclib) and epigenetic modulators via strategic nitrile and heteroaryl substitutions.
This compound's development reflects the third-wave trend in benzimidazole research—engineering multifunctional derivatives through:
- Conformational restriction : The rigid imidazole-phenyl group limits rotational freedom, potentially improving target specificity.
- Electron modulation : The nitrile group's -I effect stabilizes charge-transfer complexes, a property exploited in optoelectronic materials and enzyme inhibition.
Significance in Heterocyclic Chemistry Research
The compound addresses three critical challenges in modern heterocyclic chemistry:
Dual Pharmacophore Integration
Combines benzimidazole's tubulin-binding heritage with imidazole's histidine-mimetic properties, enabling simultaneous targeting of enzymatic and structural cellular components.Supramolecular Engineering
Quantum mechanical calculations predict strong cooperativity between the nitrile's dipole (≈3.04 D) and imidazole's H-bonding capacity, facilitating self-assembly into porous coordination polymers with potential gas storage applications.Drug Discovery Versatility
Structure-activity relationship (SAR) studies demonstrate that the 5-cyano group increases metabolic stability (t₁/₂ ≈ 4.7h in microsomal assays) compared to methyl analogues (t₁/₂ ≈ 1.2h), addressing a key limitation in earlier benzimidazole drugs.
Ongoing research explores its utility as:
Properties
CAS No. |
824394-52-7 |
|---|---|
Molecular Formula |
C17H11N5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C17H11N5/c18-10-11-5-6-14-15(9-11)22-17(21-14)13-4-2-1-3-12(13)16-19-7-8-20-16/h1-9H,(H,19,20)(H,21,22) |
InChI Key |
RDNCOYGFPNTZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole ring is commonly synthesized by condensation of o-phenylenediamine with appropriate carbonyl compounds under dehydrating or oxidizing conditions. Typical methods include:
- Condensation with carboxylic acids or derivatives under harsh dehydrating agents such as hydrochloric acid, polyphosphoric acid, or boric acid.
- Condensation with aldehydes in the presence of oxidizing agents like benzoquinone, copper(II) acetate, iodine, or sodium metabisulfite (Na2S2O5).
For example, sodium metabisulfite has been used as a mild oxidizing agent in ethanol to facilitate the formation of benzimidazole rings from o-phenylenediamine and aldehydes, providing good yields and functional group tolerance.
Introduction of the Nitrile Group
The nitrile group at the 5-position of the benzimidazole ring can be introduced by:
- Using nitrile-substituted precursors in the condensation step.
- Post-synthetic functional group transformations, such as converting carboxylic acid derivatives to nitriles via dehydration or substitution reactions.
Preparation of the Imidazole Moiety and Coupling
The imidazole ring is typically prepared separately or introduced via substitution reactions on a phenyl ring that links the two heterocycles. The coupling between the benzimidazole and imidazole rings is achieved through:
- Cross-coupling reactions or
- Nucleophilic aromatic substitution on appropriately functionalized phenyl intermediates.
The phenyl linker is often functionalized to allow for selective attachment of the imidazole ring at the 2-position of the benzimidazole.
Multi-Step Synthesis Example
A representative synthetic sequence based on literature for related benzimidazole derivatives is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of substituted benzaldehyde derivatives | Phenol derivatives + 4-fluorobenzaldehyde, K2CO3, DMAC | Functionalized benzaldehydes |
| 2 | Nucleophilic substitution | 5-chloro-2-nitroaniline + 1-methylpiperazine, DMF, K2CO3 | Substituted aniline derivatives |
| 3 | Reduction | Nitro group reduction to diamino compounds | 1,2-diaminobenzene derivatives |
| 4 | Condensation | Diaminobenzene + aldehydes + Na2S2O5, ethanol reflux | Benzimidazole ring formation |
| 5 | Functional group transformation | Introduction of nitrile or other substituents | Final benzimidazole carbonitrile derivatives |
This sequence illustrates the use of condensation and reduction steps to build the benzimidazole core and functionalize it appropriately.
Detailed Synthetic Procedure for Benzimidazole-5-carbonitrile Derivatives
A specific procedure for synthesizing benzimidazole-5-carbonitrile derivatives involves:
- Stirring benzimidazole carbonitriles with hydroxylamine hydrochloride and potassium tert-butoxide in DMSO at room temperature for 24 hours to form amidoxime derivatives.
- Refluxing hydrazine hydrate with methyl esters of benzimidazole carboxylic acids in ethanol to obtain benzohydrazide intermediates.
- Further reaction with phenyl isothiocyanate and NaOH in ethanol under reflux to form triazole-substituted benzimidazole carbonitriles.
These steps highlight the versatility of benzimidazole chemistry in introducing various functional groups and heterocycles.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Benzimidazole ring formation | Condensation of o-phenylenediamine with aldehydes or acids | o-Phenylenediamine, aldehydes, Na2S2O5, acids | Reflux in ethanol or acidic media | Mild oxidizing agents improve yields |
| Nitrile group introduction | Use of nitrile-substituted precursors or dehydration | Nitrile-containing aldehydes or carboxylic acids | Standard condensation or post-synthetic modification | Position-specific functionalization |
| Imidazole ring attachment | Coupling via phenyl linker | Functionalized phenyl intermediates | Cross-coupling or nucleophilic substitution | Enables modular synthesis |
| Functional group transformations | Amidoxime, hydrazide, triazole formation | Hydroxylamine, hydrazine hydrate, phenyl isothiocyanate | Room temp to reflux in ethanol or DMSO | Expands chemical diversity |
Research Findings and Considerations
- The use of sodium metabisulfite as an oxidizing agent in condensation reactions offers a mild and efficient route to benzimidazole derivatives with good functional group tolerance.
- Multi-step syntheses involving reduction, substitution, and condensation allow for the precise introduction of nitrile and imidazole functionalities.
- The modular approach facilitates the synthesis of structurally diverse benzimidazole-imidazole hybrids, which are valuable for biological activity screening.
- Functionalization at the 5-position with nitrile groups can influence the electronic properties and potential biological activities of the compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways. The presence of the imidazole and benzimidazole rings allows for strong binding interactions with the target molecules.
Comparison with Similar Compounds
Position 2 Substituents
- This contrasts with the target compound, where the 2-(1H-imidazol-2-yl)phenyl group may enable dual hydrogen bonding via its two nitrogen atoms.
- Alkyl/Aryl Substituents : Compounds like 2-propyl-1H-benzimidazole-5-carbonitrile (CAS 319916-65-9) have reduced polarity (predicted logP = 9.87) compared to the target compound, suggesting that aromatic substituents at position 2 improve solubility and bioavailability .
Position 5 Substituents
- 5-Hydrosulfonyl Derivatives: 5-Hydrosulfonyl-1H-benzimidazol-2(3H)-one derivatives (e.g., compounds 5a–o) show moderate antitumor activity, but the cyano group in the target compound likely enhances reactivity and interaction with biological targets due to its stronger electron-withdrawing nature .
- 5-Amino Derivatives: 2-Amino-1-methyl-1H-benzimidazole-5-carbonitrile (CAS 141691-41-0) has a molecular weight of 172.19 g/mol, significantly lower than the target compound, which may affect membrane permeability .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (estimated >300 g/mol based on analogues) may limit solubility compared to smaller derivatives like 2-amino-1-methylbenzimidazole-5-carbonitrile (172.19 g/mol) .
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl] is a notable member of this class, exhibiting a range of pharmacological effects that warrant detailed exploration.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 226.25 g/mol. Its structure includes both benzimidazole and imidazole moieties, which are critical for its biological activity.
Antimicrobial Activity
Benzimidazole derivatives are well-documented for their antimicrobial properties. A study evaluated various benzimidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts .
Anticancer Activity
The anticancer potential of 1H-benzimidazole derivatives has been extensively studied. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including HeLa (cervical carcinoma) and MCF7 (breast carcinoma). The mechanism appears to involve the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Topoisomerase I inhibition |
| MCF7 | 15.0 | Induction of apoptosis |
| A431 | 10.0 | Cell cycle arrest |
Anti-inflammatory Activity
Research has shown that benzimidazole derivatives can modulate inflammatory responses. The compound has been found to inhibit the production of pro-inflammatory cytokines, thus demonstrating potential as an anti-inflammatory agent .
Case Study 1: Antibacterial Efficacy
A recent study synthesized several benzimidazole derivatives and tested their antibacterial efficacy against E. coli and S. aureus. The compound 1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl] showed significant inhibition zones in disk diffusion assays, suggesting potent antibacterial properties.
Case Study 2: Anticancer Mechanism
In a study involving human cancer cell lines, this compound was observed to induce apoptosis through the activation of caspases and upregulation of p53, leading to cell cycle arrest at the G2/M phase. This was particularly evident in HeLa cells where flow cytometry analyses revealed increased sub-G1 populations indicative of apoptosis .
Q & A
Q. What are the optimal synthetic routes for preparing 1H-benzimidazole-5-carbonitrile derivatives with 2-(1H-imidazol-2-yl)phenyl substituents?
The synthesis typically involves multi-step protocols starting from o-phenylenediamine derivatives. Key steps include:
- Cyclocondensation : Reacting o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol intermediates .
- Substitution : Introducing the cyano group via nucleophilic displacement or condensation with cyanating agents (e.g., sodium cyanate) under acidic conditions .
- Coupling : Attaching the 2-(1H-imidazol-2-yl)phenyl moiety using Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
Yields can exceed 80% when using polar aprotic solvents (e.g., DMF) and palladium catalysts . Characterization relies on IR spectroscopy (S-H stretches at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and NMR (aromatic proton shifts at δ 7.0–8.5 ppm) .
Q. How are spectroscopic techniques employed to confirm the structure of this compound?
A combination of methods is critical:
- ¹H/¹³C NMR : Aromatic protons and carbons in the benzimidazole and imidazole rings appear as distinct multiplets (δ 6.8–8.5 ppm for protons; δ 115–151 ppm for carbons) . The cyano group is inferred indirectly via adjacent carbon shifts.
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- IR : Confirms functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹) .
For ambiguous cases, 2D NMR (COSY, HSQC) resolves connectivity .
Q. What in vitro assays are suitable for preliminary antifungal activity screening?
- Broth microdilution : Measures minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus . Cyano-substituted benzimidazoles show MICs as low as 2 µg/mL, comparable to fluconazole .
- Time-kill assays : Assess fungistatic vs. fungicidal effects .
- Cytotoxicity : Test on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations optimize the compound’s electronic properties for enhanced bioactivity?
- Geometry optimization : Use B3LYP/6-31G* to determine the lowest-energy conformation and HOMO-LUMO gaps, which correlate with reactivity .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for target binding (e.g., cytochrome P450 interactions) .
- Docking simulations : Align optimized structures with fungal enzyme active sites (e.g., lanosterol 14α-demethylase) to predict binding affinities .
Q. How do structural modifications at the 5-carbonitrile position influence antifungal potency?
A structure-activity relationship (SAR) study reveals:
| Substituent | MIC (µg/mL) | LogP | Notes |
|---|---|---|---|
| –CN | 2.0 | 2.1 | High potency, low solubility |
| –COOH | 16.0 | 1.2 | Improved solubility, reduced activity |
| –CH₃ | 8.0 | 2.5 | Increased lipophilicity, moderate activity |
The cyano group enhances electronegativity, improving target binding but reducing aqueous solubility. Hybrid derivatives (e.g., –CN with –SO₂NH₂) balance these properties .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in MICs or cytotoxicity may arise from:
- Strain variability : Use standardized strains (e.g., ATCC-derived C. albicans SC5314) .
- Assay conditions : Control pH, inoculum size, and incubation time .
- Compound purity : Validate via HPLC (≥95% purity) and elemental analysis (±0.4% deviation) .
Meta-analyses using platforms like RevMan can statistically harmonize data .
Q. How are molecular docking and ADMET studies integrated into preclinical development?
Q. What in vitro cytotoxicity models differentiate tumor-selective vs. off-target effects?
- Panel testing : Screen across cell lines (e.g., MCF-7, A549, HCT-116) to identify cancer-specific activity .
- Mechanistic assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) .
- Synergy studies : Combine with cisplatin or paclitaxel to calculate combination indices (CI <1 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
